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Compound of Interest

Compound Name:
2-Methyl-3-[2-(morpholin-4-

yl)ethoxy]phenol

CAS No.: 1094370-22-5

Cat. No.: B1461454

Get Quote

Part 1: Chemical Identity & Structural Analysis
Compound Profile
This molecule represents a mono-etherified derivative of 2-methylresorcinol. Its structure

combines a lipophilic toluene-phenol core with a hydrophilic, basic morpholine side chain. This

duality makes it a versatile "solubility handle" in drug design.
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Property Data

IUPAC Name 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

Common Synonyms
3-(2-Morpholinoethoxy)-2-methylphenol; Mono-

morpholinoethyl-2-methylresorcinol

Molecular Formula C₁₃H₁₉NO₃

Molecular Weight 237.30 g/mol

Predicted pKa ~9.8 (Phenol), ~7.8 (Morpholine Nitrogen)

Predicted LogP 1.8 – 2.2 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 1 Donor (Phenol -OH) / 4 Acceptors (N, 3 O)

Structural Pharmacophore Map
The compound functions as a bifunctional linker. The phenolic hydroxyl allows for further

coupling (e.g., to heterocycles like quinazolines), while the morpholine tail improves

pharmacokinetic properties.
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Figure 1: Pharmacophore breakdown highlighting the reactive phenolic handle and the

solubilizing morpholine tail.

Part 2: Synthesis Protocols
The synthesis relies on the controlled mono-alkylation of 2-methylresorcinol (1,3-dihydroxy-2-

methylbenzene). Because the starting material is symmetric, the challenge lies in preventing

the formation of the bis-ether byproduct.

Reagents & Materials[7]
Substrate: 2-Methylresorcinol (CAS 608-25-3)
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Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6)

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology (Mono-Alkylation)
Rationale: Using a weak base (K₂CO₃) and strictly controlling stoichiometry prevents the

deprotonation of the second phenolic hydroxyl group, favoring the mono-substituted product [1,

2].

Activation:

Charge a reaction flask with 2-methylresorcinol (1.0 equiv) and K₂CO₃ (2.5 equiv) in

anhydrous acetonitrile.

Stir at room temperature for 30 minutes. Note: This pre-stirring ensures deprotonation of

the first phenol group.

Alkylation:

Add 4-(2-chloroethyl)morpholine hydrochloride (1.05 equiv) portion-wise.

Critical Control: Do not use a large excess of the alkyl halide to minimize bis-alkylation.

Reaction:

Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) for 12–16 hours.

Monitor: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The product will appear less

polar than the starting resorcinol but more polar than the bis-ether.

Work-up:

Cool to room temperature and filter off inorganic salts.

Concentrate the filtrate under reduced pressure.[1][2]
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Dissolve the residue in Ethyl Acetate and wash with water (x2) and brine (x1).

Purification:

If significant bis-product is observed, purify via silica gel column chromatography.

Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).

Synthesis Workflow Diagram
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Figure 2: Synthetic pathway emphasizing stoichiometry control to favor the mono-ether target.

Part 3: Analytical Characterization
To validate the structure, researchers should look for the following diagnostic signals. These

values are predicted based on analogous structures in the literature [3, 4].

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Phenolic OH: δ 9.2–9.5 ppm (Singlet, broad, D₂O exchangeable).
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Aromatic Ring (3H):

δ 6.95 ppm (Triplet, J = 8.0 Hz, H-5).

δ 6.45 ppm (Doublet, J = 8.0 Hz, H-4/H-6).

Note: The 1,2,3-substitution pattern creates a distinct splitting pattern.

Ethoxy Linker:

δ 4.05 ppm (Triplet, 2H, -O-CH₂-).

δ 2.70 ppm (Triplet, 2H, -CH₂-N).

Morpholine Ring:

δ 3.55–3.60 ppm (Multiplet, 4H, -CH₂-O-CH₂-).

δ 2.45–2.50 ppm (Multiplet, 4H, -N-CH₂-).

Methyl Group: δ 2.05–2.10 ppm (Singlet, 3H, Ar-CH₃).

Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+).

Expected Ion: [M+H]⁺ = 238.15 m/z.

Fragmentation: Loss of the morpholine fragment is common at higher collision energies.

Part 4: Medicinal Chemistry Applications[9][10][11]
[12][13]
This specific phenol is rarely a final drug but is a high-value intermediate for synthesizing:

Kinase Inhibitors (EGFR/VEGFR): The phenolic -OH is often reacted with 4-

chloroquinazolines. The morpholine tail mimics the solubilizing side chains found in drugs
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like Gefitinib or Erlotinib, improving the molecule's ability to dissolve in the stomach (low pH)

via protonation of the morpholine nitrogen [5].

Beta-Blockers & GPCR Ligands: The structure resembles the "tail" regions of various GPCR

antagonists. The ether linkage provides rotational freedom, allowing the morpholine to

interact with solvent-exposed regions of the receptor binding pocket.

Prodrug Formulation: The basic nitrogen allows for the formation of hydrochloride, mesylate,

or fumarate salts, transforming a greasy aromatic core into a water-soluble crystalline solid

suitable for oral dosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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